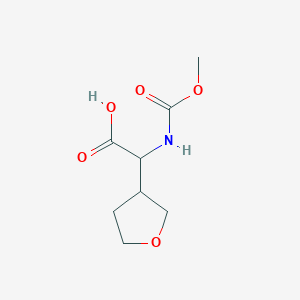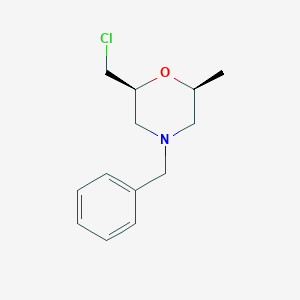
1-((Benzyloxy)methyl)-5-(2,3-dimethylphenyl)-2-iodo-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((Benzyloxy)methyl)-5-(2,3-dimethylphenyl)-2-iodo-1H-imidazole is a complex organic compound that features an imidazole ring substituted with a benzyloxy methyl group, a 2,3-dimethylphenyl group, and an iodine atom
Méthodes De Préparation
The synthesis of 1-((Benzyloxy)methyl)-5-(2,3-dimethylphenyl)-2-iodo-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the benzyloxy methyl group: This step involves the reaction of the imidazole intermediate with benzyl chloride in the presence of a base such as sodium hydride.
Substitution with the 2,3-dimethylphenyl group: This can be done via a Friedel-Crafts alkylation reaction using 2,3-dimethylbenzene and a Lewis acid catalyst like aluminum chloride.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
1-((Benzyloxy)methyl)-5-(2,3-dimethylphenyl)-2-iodo-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other nucleophiles (e.g., amines, thiols) under suitable conditions, leading to the formation of various derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions like Suzuki or Heck reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.
Applications De Recherche Scientifique
1-((Benzyloxy)methyl)-5-(2,3-dimethylphenyl)-2-iodo-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Chemical Biology: The compound can serve as a probe to study cellular processes and pathways.
Mécanisme D'action
The mechanism of action of 1-((Benzyloxy)methyl)-5-(2,3-dimethylphenyl)-2-iodo-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins, nucleic acids, or cell membranes.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-((Benzyloxy)methyl)-5-(2,3-dimethylphenyl)-2-iodo-1H-imidazole include other substituted imidazoles, such as:
1-((Benzyloxy)methyl)-2-phenyl-1H-imidazole: Lacks the iodine and dimethylphenyl groups, which may result in different reactivity and applications.
1-((Benzyloxy)methyl)-5-(2,3-dimethylphenyl)-1H-imidazole: Lacks the iodine atom, which affects its ability to undergo certain substitution reactions.
1-((Benzyloxy)methyl)-2-iodo-1H-imidazole: Lacks the dimethylphenyl group, which may influence its biological activity and material properties.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and physical properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C19H19IN2O |
|---|---|
Poids moléculaire |
418.3 g/mol |
Nom IUPAC |
5-(2,3-dimethylphenyl)-2-iodo-1-(phenylmethoxymethyl)imidazole |
InChI |
InChI=1S/C19H19IN2O/c1-14-7-6-10-17(15(14)2)18-11-21-19(20)22(18)13-23-12-16-8-4-3-5-9-16/h3-11H,12-13H2,1-2H3 |
Clé InChI |
JOBBEKGWWOSGSA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C2=CN=C(N2COCC3=CC=CC=C3)I)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(3-(2-(2-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)ethoxy)ethoxy)propanamido)-N-(4-fluorophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12945493.png)
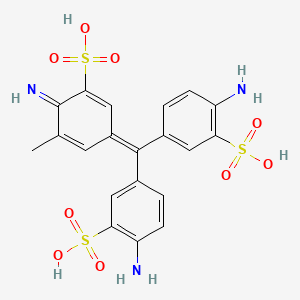
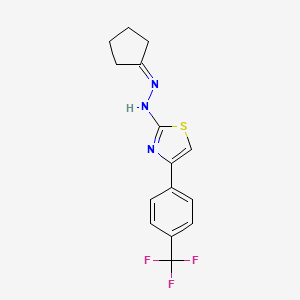
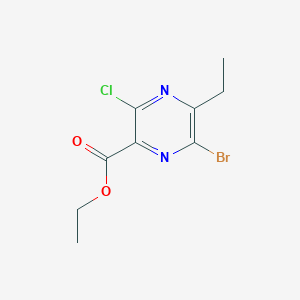
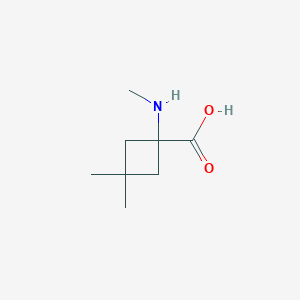
![(5-Aminobicyclo[3.2.2]nonan-1-yl)methanol](/img/structure/B12945532.png)
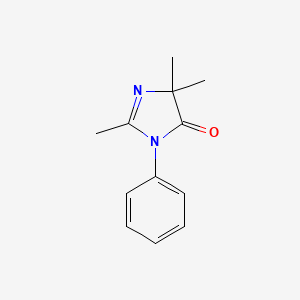

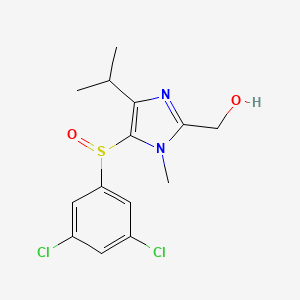
![(3aR,8aR)-N,N-Diisopropyl-2,2-dimethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B12945547.png)

